![molecular formula C16H22N2O2 B13962094 Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with a unique structure that includes a spiro-fused ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the spirocyclic amine. This intermediate is then reacted with benzyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Similar structure but with different functional groups.
2,6-Diazaspiro[3.4]octane derivatives: Various derivatives with modifications to the spirocyclic core.
Uniqueness
Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific functional groups and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2 |
Clé InChI |
BIACASMUUUSTPM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)CN)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
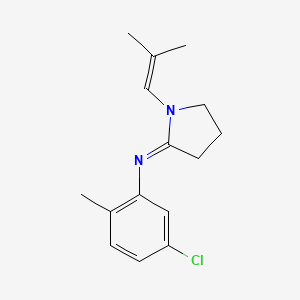

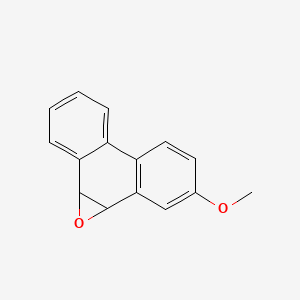
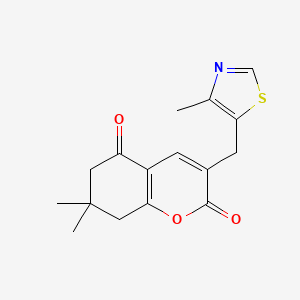

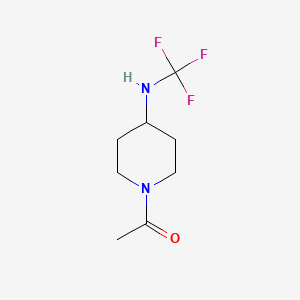
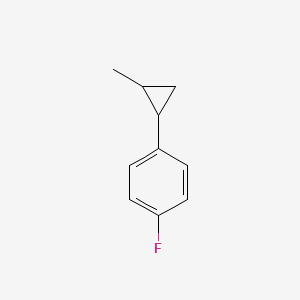
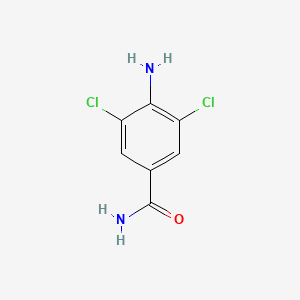
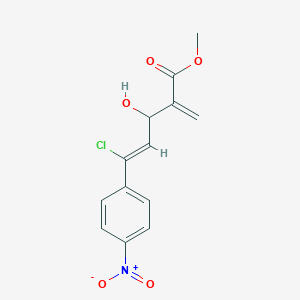
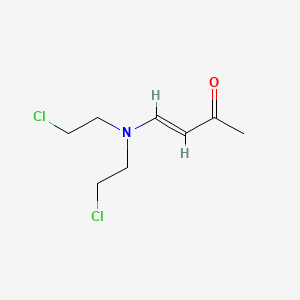
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
